molecular formula C13H8N2O5 B12584937 2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde CAS No. 361543-98-8

2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B12584937
CAS No.: 361543-98-8
M. Wt: 272.21 g/mol
InChI Key: GKSLJDFYTQKKPV-UHFFFAOYSA-N
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Description

2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of two nitro groups and an aldehyde group attached to a biphenyl structure. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde typically involves aromatic substitution reactions. One common method involves the reaction between 1-fluoro-2,4-dinitrobenzene and 1,3,5-tris(N-piperidinyl)benzene in acetonitrile at room temperature. The addition of triethylamine is used to prevent protonation of the reagent by hydrofluoric acid, which is formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under mild conditions.

Major Products

    Reduction: The major product is the corresponding diamine derivative.

    Substitution: Products vary depending on the nucleophile used but typically involve the replacement of one or both nitro groups.

Scientific Research Applications

2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its reactive functional groups.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde involves its ability to undergo nucleophilic aromatic substitution and reduction reactions. The nitro groups act as strong electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dinitro[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both nitro and aldehyde groups, which confer distinct reactivity patterns. This combination allows for versatile applications in synthetic chemistry and potential biological interactions.

Properties

CAS No.

361543-98-8

Molecular Formula

C13H8N2O5

Molecular Weight

272.21 g/mol

IUPAC Name

4-(2,4-dinitrophenyl)benzaldehyde

InChI

InChI=1S/C13H8N2O5/c16-8-9-1-3-10(4-2-9)12-6-5-11(14(17)18)7-13(12)15(19)20/h1-8H

InChI Key

GKSLJDFYTQKKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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